molecular formula C₁₉H₂₂FNO₃ B019155 4-(4-氟苯基)-3-(4-羟基-3-甲氧基苯氧基甲基)哌啶 CAS No. 112058-90-9

4-(4-氟苯基)-3-(4-羟基-3-甲氧基苯氧基甲基)哌啶

货号 B019155
CAS 编号: 112058-90-9
分子量: 331.4 g/mol
InChI 键: DTXXMQRFTUCBHG-YOEHRIQHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine is part of a class of compounds that exhibit significant pharmacological potential due to their structural and chemical properties. The compound's synthesis and analysis have been subjects of research aiming to explore its molecular structure, chemical reactions, and properties which might contribute to its biological activities.

Synthesis Analysis

The synthesis of compounds related to 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine often involves multi-step chemical reactions, starting from basic piperidine structures and incorporating various functional groups. For instance, the synthesis of related piperidinium compounds involves the addition of substituents like fluorophenyl groups, demonstrating the complexity and variability in the synthesis routes of these compounds (Yang et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds within this class has been characterized using techniques such as 1H NMR, MS, IR, and X-ray crystallography. These methods provide insights into the stereochemistry, conformation, and overall molecular architecture, which are crucial for understanding the compound's potential interactions and biological activities (Yang et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound or its analogs typically aim at modifying its structure to enhance its biological activity or to study its chemical properties. For example, reactions may introduce or alter functional groups such as fluorophenyl or methoxyphenyl, affecting the compound's reactivity and interaction with biological targets (Boos et al., 2006).

科学研究应用

  1. 钙通道阻滞和抗高血压活性: 含有氟取代基的化合物,如 4-(二芳基甲基)-1-[3-(芳氧基)丙基]哌啶,已显示出作为钙通道阻滞剂和抗高血压剂的潜力 (Shanklin、Johnson、Proakis 和 Barrett,1991)

  2. 多巴胺转运体亲和力: 1-[2-[双(4-氟苯基)甲氧基]乙基]-4-(3-苯基丙基)哌嗪 (GBR 12909) 的哌啶类似物已证明对多巴胺转运体具有亚纳摩尔亲和力,表明其作为新药物靶点的潜力 (Prisinzano 等,2002)

  3. 多巴胺转运体抑制剂: N-取代的 4-(芳氧基甲基)哌啶已被确定为有效的多巴胺转运体抑制剂,其 IC50 值低于可卡因,表明其在神经学研究中的潜力 (Lapa 和 Lapa,2019)

  4. 抗过敏活性: 4-(二芳基羟基甲基)-1-[3-(芳氧基)丙基]哌啶和相关化合物已显示出有效的抗过敏活性,其中特定的化合物如 AHR-5333 表现出比已知的抗过敏药物更有效的活性 (Walsh、Franzyshen 和 Yanni,1989)

  5. 抗精神病药: 已研究了 1-(4-氟苯基)-3-[4-(4-氟苯基)-1-哌啶基]-1-丁基]-1H-吲哚等化合物对 sigma 2 结合位点的亲和力,表明它们可用作抗精神病药 (Perregaard、Moltzen、Meier 和 Sanchez,1995)

  6. 抗白血病活性: 某些哌啶盐酸盐已显示出抑制白血病细胞生长的潜力,为抗白血病研究提供了新途径 (Yang 等,2009)

  7. 可卡因成瘾治疗: 已将取代的 N-苄基哌啶确定为可卡因成瘾和兴奋剂滥用的潜在药物治疗剂 (Boos 等,2006)

  8. 手术用镇痛药: 已开发出新的 3-甲基-1,4-二取代-哌啶镇痛药,具有出色的效力和作用时间短,非常适合短手术 (Lalinde 等,1990)

  9. 认知增强剂: 已证明 FG-7080 等化合物(一种血清素再摄取抑制剂)具有提高大鼠记忆力的潜力,表明它们可作为认知增强剂 (Miura 等,1993)

  10. 抗抑郁药合成: 已使用涉及哌啶衍生物的多阶段序列实现了 BRL 29060A 等有效抗抑郁药的合成 (Willcocks、Barnes、Rustidge 和 Tidy,1993)

安全和危害

This compound has a high potential for producing addiction and severe adverse effects including coma and death . It is advised that this compound is used for R&D purposes only and not for medicinal use .

属性

IUPAC Name

4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3/c1-23-19-10-16(6-7-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXXMQRFTUCBHG-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)OC[C@@H]2CNCC[C@H]2C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920656
Record name 4-{[4-(4-Fluorophenyl)piperidin-3-yl]methoxy}-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine

CAS RN

112058-90-9
Record name Brl 36610
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112058909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[4-(4-Fluorophenyl)piperidin-3-yl]methoxy}-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOL, 4-((4-(4-FLUOROPHENYL)-3-PIPERIDINYL)METHOXY)-2-METHOXY-, (3S-TRANS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8ZXG5RT43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
Reactant of Route 2
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
Reactant of Route 3
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
Reactant of Route 4
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
Reactant of Route 5
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
Reactant of Route 6
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine

Citations

For This Compound
10
Citations
M Segura, J Ortuño, M Farré, R Pacifici… - … in mass spectrometry, 2003 - Wiley Online Library
A high‐performance liquid chromatography (HPLC) method with tandem mass spectrometric detection is described for the determination of paroxetine, an antidepressant drug, and its …
M Segura, L Roura, R de la Torre, J Joglar - Bioorganic chemistry, 2003 - Elsevier
Paroxetine is a well-known antidepressant, used worldwide in therapeutics. In comparison with other selective serotonin reuptake inhibitors, it exhibits the highest activity in serotonin …
Number of citations: 24 www.sciencedirect.com
N Vergi‐Athanasiou, J Atta‐Politou… - Journal of liquid …, 2007 - Taylor & Francis
An isocratic reversed‐phase high performance liquid chromatography (HPLC) method for simultaneous determination of paroxetine, a potent selective serotonin reuptake inhibitor and …
Number of citations: 13 www.tandfonline.com
B Doherty, V Rodriguez, JC Leslie… - … Journal Devoted to …, 2007 - Wiley Online Library
A tandem mass spectrometric investigation of the collision‐induced dissociation of five commonly prescribed psychoactive pharmaceuticals, risperidone, sertraline, paroxetine, …
WF Smyth, JC Leslie, S McClean… - … Journal Devoted to …, 2006 - Wiley Online Library
The electrospray ionisation ion trap tandem mass spectrometry (ESI‐MS n ) of selected antidepressant drugs, ie, citalopram, fluoxetine, mirtazapine, paroxetine, sertraline, and …
KM Lin, HH Tsou, IJ Tsai, MC Hsiao, CF Hsiao… - …, 2010 - Future Medicine
Aim: Paroxetine is a drug of choice in the treatment of major depressive disorder (MDD). Its metabolism has recently been reported to be mediated through the CYP enzymes 1A2 and …
Number of citations: 50 www.futuremedicine.com
P Molander, A Thomassen, L Kristoffersen… - … of Chromatography B, 2002 - Elsevier
A miniaturized temperature-programmed packed capillary liquid chromatographic method with on-column large volume injection and UV detection for the simultaneous determination of …
Number of citations: 86 www.sciencedirect.com
L Kristoffersen, A Bugge, E Lundanes… - Journal of Chromatography …, 1999 - Elsevier
A method for the simultaneous determination of the three selective serotonin reuptake inhibitors (SSRIs) citalopram, fluoxetine, paroxetine and their metabolites in whole blood and …
Number of citations: 177 www.sciencedirect.com
HF Chen, XL Pan, JW Wang, HM Kong, YM Fu - Biosystems, 2014 - Elsevier
Serotonin selective reuptake inhibitors (SSRIs) have been widely used as first-line drugs in the treatment of a range of depressive and anxiety disorders. Recently, clinical studies found …
Number of citations: 16 www.sciencedirect.com
R Babcock, C Ray, T Huang - WEFTEC 2002, 2002 - accesswater.org
Pharmaceuticals and personal care products (PPCPs) are emerging trace contaminants of concern for potable water supplies nationwide and internationally. Due to an increasing …
Number of citations: 2 www.accesswater.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。